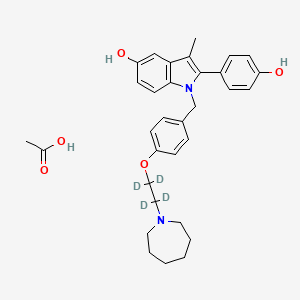

Bazedoxifene-d4 Acetate

Description

Significance of Deuterated Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis, the measurement of drug concentrations in biological fluids, is a fundamental aspect of pharmaceutical development. The accuracy and reliability of these measurements are paramount, and this is where deuterated internal standards have become indispensable, particularly in conjunction with mass spectrometry (MS). scioninstruments.comaptochem.com

An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. aptochem.comsigmaaldrich.com Its purpose is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the precision of the final measurement. scioninstruments.comsigmaaldrich.commusechem.com

Deuterated internal standards are considered the "gold standard" in bioanalysis for several key reasons: aptochem.com

Similar Behavior: Because they are chemically almost identical to the analyte, deuterated standards behave in a very similar manner during extraction and chromatographic separation. scioninstruments.comaptochem.com This close resemblance ensures that any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard, allowing for accurate correction. musechem.com

Co-elution: Ideally, a deuterated internal standard will co-elute with the analyte, meaning they pass through the analytical column at the same time. aptochem.com This is a critical characteristic for correcting matrix effects, where other components in the sample can interfere with the ionization and detection of the analyte. scioninstruments.commusechem.com

Mass Differentiation: Despite their chemical similarity, the deuterated standard has a different mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. scioninstruments.com This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and independent measurement of both.

Improved Robustness and Throughput: The use of deuterated internal standards contributes to more robust and high-throughput analytical methods by reducing variability and the likelihood of sample rejection. aptochem.com

Role of Bazedoxifene-d4 (B8058567) Acetate (B1210297) as an Analytical Reference Material

Bazedoxifene-d4 Acetate serves as a prime example of a deuterated internal standard used in the quantitative analysis of Bazedoxifene (B195308). caymanchem.commedchemexpress.com Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in the management of postmenopausal osteoporosis. nih.govnih.govnih.gov Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and metabolic studies.

As an analytical reference material, this compound is intended for use as an internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Bazedoxifene. caymanchem.com By adding a known amount of this compound to patient samples, researchers can achieve more accurate and precise measurements of Bazedoxifene levels. This is essential for understanding how the drug is absorbed, distributed, metabolized, and excreted by the body. musechem.com

The use of this compound helps to overcome challenges in bioanalysis such as matrix effects and variations in instrument response, leading to more reliable data for clinical and research purposes. musechem.comclearsynth.com

Overview of Research Trajectories for Isotope-Labeled Compounds in Pharmaceutical Sciences

The field of isotope-labeled compounds in pharmaceutical sciences is continuously evolving, with several key research trajectories shaping its future. adesisinc.com

Enhanced Drug Discovery and Development: Stable isotope labeling is a critical tool in the early stages of drug discovery for identifying and optimizing lead compounds. adesisinc.comdatahorizzonresearch.com By tracing the metabolic pathways of new drug candidates, researchers can gain valuable insights into their efficacy and safety, ultimately accelerating the development process. simsonpharma.comadesisinc.com Deuterium labeling, in particular, is being explored to improve the pharmacokinetic profiles of drugs by slowing their metabolism. wikipedia.orgnih.govresearchgate.net

Metabolomics and Pathway Analysis: Isotope labeling is a powerful technique in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. adesisinc.comsilantes.comnih.gov By introducing stable isotope-labeled compounds, researchers can trace metabolic pathways, measure metabolic fluxes, and gain a deeper understanding of cellular physiology in both healthy and diseased states. silantes.comnih.gov

Personalized Medicine: Stable isotope technology has the potential to play a significant role in personalized medicine by enabling the assessment of patient-specific drug treatment. nih.gov By using labeled compounds, clinicians may one day be able to phenotype patients to predict their response to a particular drug, allowing for more tailored and effective therapies. nih.gov

Advanced Analytical Techniques: The development of more sophisticated analytical instrumentation, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, continues to expand the applications of isotope-labeled compounds. acs.org These advanced techniques, in combination with labeled compounds, allow for more detailed structural elucidation of metabolites and a deeper understanding of complex biological systems. symeres.comacs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZAMQFQZMUNTP-ZQAHQZODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747082 | |

| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133695-49-4 | |

| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Physicochemical Characterization of Bazedoxifene D4 Acetate

Synthetic Pathways for Selective Deuterium (B1214612) Incorporation

The introduction of deuterium atoms into the bazedoxifene (B195308) acetate (B1210297) structure is a strategic process designed to create a stable, isotopically labeled version of the parent drug. This labeled compound is essential for quantitative analysis in complex biological matrices, where it can be distinguished from the unlabeled drug by its mass.

Chemical Routes for Deuteration during Bazedoxifene Acetate Synthesis

The synthesis of Bazedoxifene-d4 (B8058567) Acetate generally follows the established synthetic routes for the non-labeled Bazedoxifene Acetate, with the key modification being the introduction of a deuterium-labeled precursor at a strategic point in the synthesis. The formal chemical name of Bazedoxifene-d4, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy-1,1,2,2-d4]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, reveals that the four deuterium atoms are located on the ethoxy side chain. caymanchem.com

This specific placement of deuterium atoms indicates that a deuterated building block is incorporated during the synthesis of the side chain, which is later coupled with the indole (B1671886) core of the molecule. A plausible synthetic strategy involves the use of a deuterated form of a two-carbon synthon, such as ethylene-d4 (B1596295) oxide or a 1,2-dihaloethane-d4, to construct the ethoxy moiety.

The general synthesis of the non-labeled bazedoxifene side chain involves the alkylation of a phenolic hydroxyl group. In the case of the deuterated analogue, a key step would be the reaction of a suitable phenolic precursor with a deuterated electrophile, for instance, 1-bromo-2-chloroethane-d4. This deuterated intermediate is then reacted with hexamethyleneimine (B121469) to complete the side chain, which is subsequently attached to the indole nucleus to form the bazedoxifene-d4 scaffold. The final step involves the formation of the acetate salt.

Optimization of Reaction Conditions for Isotopic Labeling Efficiency

Achieving high isotopic labeling efficiency is a critical aspect of synthesizing Bazedoxifene-d4 Acetate. The optimization of reaction conditions is essential to maximize the incorporation of the deuterated precursor and to prevent any isotopic scrambling or loss of deuterium atoms during the synthesis.

Key parameters that require careful optimization include:

Reaction Temperature and Time: Milder reaction conditions are often preferred to minimize side reactions and potential H/D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or other reagents.

Choice of Solvent and Base: The solvent system and the base used in the alkylation steps must be carefully selected to ensure they are not sources of protons that could lead to back-exchange with the deuterated positions. Aprotic solvents are generally favored.

Purity of Deuterated Reagents: The isotopic enrichment of the starting deuterated material is a primary determinant of the final product's isotopic purity. High-purity deuterated precursors are essential for achieving high isotopic enrichment in the final this compound.

Purification Methods: Chromatographic purification steps must be optimized to effectively separate the desired deuterated product from any unlabeled or partially labeled byproducts, as well as other chemical impurities.

Isotopic Purity and Enrichment Assessment

Once synthesized, this compound must undergo rigorous analytical testing to confirm its identity, purity, and the extent of deuterium incorporation. This is accomplished through a combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic techniques.

High-Resolution Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity and deuterium content of this compound. By providing a precise mass measurement, HRMS can distinguish between the deuterated compound and its unlabeled counterpart.

The analysis focuses on comparing the mass-to-charge ratio (m/z) of the molecular ions of both the labeled and unlabeled compounds. The incorporation of four deuterium atoms results in a predictable mass increase of approximately 4 Da. HRMS can also resolve the isotopic distribution pattern, allowing for the quantification of the percentage of molecules that are fully deuterated (d4), as well as the presence of any partially deuterated (d1, d2, d3) or unlabeled (d0) species. This detailed analysis is crucial for confirming the isotopic enrichment of the synthesized compound.

Table 1: Mass Spectrometry Data for Bazedoxifene and Bazedoxifene-d4

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| Bazedoxifene | C₃₀H₃₄N₂O₃ | 470.257 g/mol |

| Bazedoxifene-d4 | C₃₀H₃₀D₄N₂O₃ | 474.282 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the exact location of the deuterium atoms within the this compound molecule. Since deuterium (²H) is NMR-inactive in ¹H NMR spectroscopy, the positions of deuteration can be identified by the disappearance of the corresponding proton signals in the ¹H NMR spectrum.

In the case of this compound, the deuterium atoms are located on the two methylene (B1212753) groups of the ethoxy side chain. caymanchem.com Therefore, in the ¹H NMR spectrum of the deuterated compound, the signals corresponding to these methylene protons would be absent when compared to the spectrum of the unlabeled Bazedoxifene Acetate. This provides unambiguous confirmation of the site-specific deuteration. ²H NMR spectroscopy can also be employed to directly observe the deuterium signals, further confirming their presence and location.

Table 2: Expected ¹H NMR Spectral Changes in this compound

| Protons | Expected Chemical Shift (ppm) in Bazedoxifene Acetate | Expected Signal in this compound |

| -O-CH₂-CH₂-N- | Present | Absent |

Chromatographic Purity Analysis of the Labeled Compound

In addition to isotopic purity, the chemical purity of this compound is of utmost importance. High-performance liquid chromatography (HPLC) is a standard and widely used method for assessing the chemical purity of pharmaceutical compounds, including their isotopically labeled analogues.

The HPLC method is designed to separate the main compound from any process-related impurities, starting materials, or degradation products. The purity is typically determined by measuring the peak area of the main compound as a percentage of the total peak area of all components in the chromatogram. A high chemical purity, often exceeding 98%, ensures that the internal standard is free from any interfering substances that could affect the accuracy of analytical measurements. sigmaaldrich.com

Structural Elucidation and Conformation of this compound

The definitive structure and three-dimensional arrangement of this compound are established through a combination of sophisticated analytical techniques. As a deuterated analog of Bazedoxifene Acetate, its structural elucidation relies on comparative analysis with the well-documented non-labeled compound, with particular attention to the spectroscopic signatures of the deuterium-labeled ethoxy group.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃₂H₃₄D₄N₂O₅ |

| Molar Mass | 534.7 g/mol |

| Appearance | Solid |

Note: This table is interactive. You can sort and filter the data by clicking on the headers.

Structural Elucidation Techniques

The primary methods for elucidating the structure of this compound involve mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. The introduction of four deuterium atoms results in a predictable mass shift compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition and confirm the successful incorporation of the deuterium atoms. The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to be similar to that of Bazedoxifene Acetate, with characteristic fragments showing a +4 Da shift if they retain the deuterated ethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in confirming the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethoxy chain (specifically at the -OCH₂CH₂N- moiety) would be absent or significantly reduced in intensity. The rest of the proton signals, corresponding to the indole core, the phenyl groups, the methyl group, and the azepane ring, would remain consistent with the spectrum of unlabeled Bazedoxifene Acetate. The integration of the remaining proton signals would be consistent with the deuterated structure.

Expected ¹H NMR Spectral Data Comparison

| Protons | Expected Chemical Shift (ppm) for Bazedoxifene Acetate | Expected Observation for this compound |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | Signals present |

| Methylene Protons (-CH₂-) | ~5.2 | Signal present |

| Azepane Protons | ~2.6 - 3.0 | Signals present |

| Methyl Protons (-CH₃) | ~2.2 | Signal present |

| Acetate Protons (-COCH₃) | ~1.9 | Signal present |

Note: This table is interactive. You can sort and filter the data by clicking on the headers.

Conformational Analysis

The three-dimensional conformation of this compound is expected to be virtually identical to that of its non-deuterated counterpart. The substitution of hydrogen with deuterium does not significantly alter the steric or electronic properties that govern molecular conformation. The conformation of Bazedoxifene Acetate has been studied in both the solid state and in solution.

Development and Validation of High Resolution Bioanalytical Methods Utilizing Bazedoxifene D4 Acetate As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Design for Bazedoxifene (B195308) Quantification.

The development of a robust LC-MS/MS method is foundational for the accurate quantification of bazedoxifene. This involves a systematic optimization of chromatographic conditions to separate the analyte from matrix components and the fine-tuning of mass spectrometric parameters to achieve maximum sensitivity and specificity.

Effective chromatographic separation is crucial to minimize matrix effects and ensure reliable quantification. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) are commonly employed for the analysis of bazedoxifene. researchgate.net The choice of stationary phase and mobile phase composition are key to achieving optimal separation.

C18 and C8 columns are frequently utilized for the separation of bazedoxifene. researchgate.netwjpsonline.com For instance, an X-terra RP-18 column (150 × 4.6 mm, 3.5 μm) has been successfully used. researchgate.net The mobile phase typically consists of an aqueous component and an organic solvent, often with additives to control pH and improve peak shape. phenomenex.com A common approach is to use a gradient elution, where the proportion of the organic solvent is increased over the course of the analysis to elute compounds with varying polarities. chromatographyonline.comaapco.org

For example, a gradient method might use a mobile phase consisting of Solvent A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol). researchgate.netaapco.orgijpsr.comresearchgate.net The gradient can be programmed to start with a low percentage of Solvent B, which is gradually increased to elute bazedoxifene and then washed with a high percentage of Solvent B to clean the column. aapco.org The flow rate is another important parameter, with typical rates around 0.6 mL/min to 1.0 mL/min for standard HPLC columns. wjpsonline.comijpsr.comresearchgate.net Column temperature is also controlled, often around 40°C, to ensure reproducibility of retention times. researchgate.net

Table 1: Example Chromatographic Conditions for Bazedoxifene Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | X-terra RP-18 (150 × 4.6 mm, 3.5 μm) | researchgate.net |

| Mobile Phase A | 10 mM K2HPO4 (pH 8.3) and acetonitrile (70:30 v/v) | researchgate.net |

| Mobile Phase B | Water and acetonitrile (10:90 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

| Detection | UV at 220 nm | researchgate.net |

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. eurl-pesticides.eu This technique involves selecting a specific precursor ion (Q1) for the analyte and a characteristic product ion (Q3) that is formed upon fragmentation. For bazedoxifene, the protonated molecule [M+H]+ is typically selected as the precursor ion. The same principle applies to the internal standard, Bazedoxifene-d4 (B8058567) Acetate.

The selection of MRM transitions is a critical step and requires careful optimization of parameters such as collision energy (CE) and declustering potential (DP) to maximize the signal intensity of the product ions. biotage.comyoutube.com The tuning process is essential for each analyte and its corresponding internal standard to ensure the mass spectrometer is operating optimally for the specific molecules of interest. chromatographyonline.com At least two MRM transitions are often monitored for each compound: one for quantification (the most intense) and one for confirmation. eurl-pesticides.eu

Table 2: Illustrative MRM Transitions for Bazedoxifene and a Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

|---|---|---|---|

| Bazedoxifene | 471.3 | 112.1 | Quantification |

| Bazedoxifene | 471.3 | 98.1 | Confirmation |

| Bazedoxifene-d4 | 475.3 | 112.1 | Quantification (IS) |

| Bazedoxifene-d4 | 475.3 | 98.1 | Confirmation (IS) |

The choice of ionization source is dependent on the physicochemical properties of the analyte. For bazedoxifene, Electrospray Ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar and thermally labile molecules. doi.orgthermofisher.comnih.gov ESI is typically operated in the positive ion mode to generate the protonated molecule [M+H]+ of bazedoxifene. doi.org

Optimization of ESI source parameters is necessary to achieve efficient ionization and desolvation of the analyte ions. thermofisher.com These parameters include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature. doi.orgnih.gov For example, a capillary temperature of 300°C and a spray voltage of 4.5 kV have been reported in the analysis of bazedoxifene and its metabolites. doi.org Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are alternative ionization techniques that can be considered, particularly for less polar compounds, and may offer advantages in terms of reduced matrix effects in certain applications. chromatographyonline.comnih.gov

An ideal internal standard should co-elute with the analyte to compensate for any variations during sample processing and analysis. researchgate.net However, the substitution of hydrogen with deuterium (B1214612) in Bazedoxifene-d4 Acetate can sometimes lead to a slight difference in retention time compared to the unlabeled bazedoxifene, a phenomenon known as the deuterium isotope effect. researchgate.netnih.gov In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. nih.gov

It is essential to evaluate the extent of this chromatographic shift to ensure that it does not compromise the accuracy of quantification. While a small, consistent shift is often acceptable, a significant or variable shift could lead to differential matrix effects between the analyte and the internal standard, resulting in biased results. The peak widths of both the analyte and the internal standard should be considered in relation to the retention time difference to assess the potential impact on the analysis. nih.gov

Sample Preparation Methodologies for Diverse Research Matrices.

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) and remove interfering substances that could affect the LC-MS/MS analysis. nih.gov

Protein precipitation is a simple and widely used method for sample preparation in bioanalysis. researchgate.netthermofisher.com It involves adding a precipitating agent, typically an organic solvent or an acid, to the biological sample to denature and precipitate the proteins. researchgate.netnih.gov Acetonitrile is a common choice for protein precipitation as it is effective at removing a large percentage of proteins and is compatible with reversed-phase LC-MS/MS. researchgate.netthermofisher.comnih.gov

A typical PPT procedure involves adding a certain volume of cold acetonitrile (e.g., three volumes) to the plasma sample. wjpsonline.comthermofisher.com After vortexing to ensure thorough mixing, the sample is centrifuged at high speed to pellet the precipitated proteins. wjpsonline.com The resulting supernatant, which contains the analyte and the internal standard, is then transferred for direct injection into the LC-MS/MS system or further processed if necessary. wjpsonline.com While PPT is a rapid and straightforward technique, it may not remove all matrix components, and other methods like liquid-liquid extraction or solid-phase extraction may be required for cleaner extracts, especially for complex matrices. nih.govmdpi.com

Comprehensive Analytical Method Validation Parameters.

Determination of Extraction Recovery and Process Efficiency

The primary role of an internal standard (IS), especially a stable isotope-labeled (SIL) internal standard such as this compound, is to compensate for variability during the analytical workflow. biopharmaservices.comwuxiapptec.com Since this compound shares nearly identical physicochemical properties with the analyte, Bazedoxifene, it is expected to behave similarly during extraction, evaporation, and reconstitution steps. scispace.com This analogous behavior ensures that any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte response to the IS response remains constant, leading to accurate and precise quantification. wuxiapptec.com

Research on the bioanalysis of Bazedoxifene has demonstrated high and consistent recovery rates. For instance, in a method developed for the quantification of Bazedoxifene in rat serum, the absolute recoveries were consistently high for both the analyte and the internal standard across different concentrations. This indicates an efficient and reliable extraction procedure. wjpsonline.com The use of a SIL-IS like this compound is the preferred approach in modern bioanalysis to ensure such consistency. wuxiapptec.comscispace.com

Below is a table representing typical extraction recovery data for Bazedoxifene and an internal standard at various quality control concentrations.

Table 1: Representative Extraction Recovery of Bazedoxifene and Internal Standard (IS)

Evaluation of Selectivity and Specificity

Selectivity and specificity are paramount in bioanalytical method validation to ensure that the detected signal corresponds solely to the analyte of interest, free from interference from endogenous matrix components, metabolites, or other co-administered substances. onlinepharmacytech.inforesearchgate.net Specificity is the ability of the method to unequivocally measure the analyte in the presence of these potential interferents. researchgate.netresearchgate.net Selectivity refers to the method's ability to differentiate and quantify the analyte from other compounds.

In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. jneonatalsurg.com The use of this compound as an internal standard significantly enhances the specificity of the assay. While this compound co-elutes with the unlabeled Bazedoxifene due to their near-identical chemical structures, they are readily distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. wuxiapptec.com The mass difference, typically 4 Daltons in this case, prevents cross-talk between the analyte and IS signals. scispace.com

Validation studies for Bazedoxifene assays consistently demonstrate high specificity. Chromatograms from processed blank biological samples (e.g., plasma, serum) are compared with those from samples spiked with the analyte and the internal standard. The absence of significant peaks at the retention times corresponding to Bazedoxifene and this compound in the blank samples confirms the method's specificity. wjpsonline.comijpsr.com The method's ability to separate the analyte from its impurities and degradation products further proves its specificity, which is a key requirement for stability-indicating assays. researchgate.netnih.gov

Stability of Bazedoxifene and this compound under Assay Conditions

Assessing the stability of both the analyte and the internal standard in the biological matrix is a crucial component of method validation. onlinepharmacytech.info This ensures that the concentration of the analyte does not change from the time of sample collection to the completion of analysis. Stability evaluations are typically conducted under various conditions that mimic sample handling and storage. The use of a SIL-IS like this compound is advantageous because it is expected to exhibit stability comparable to that of the parent drug. scispace.com Any degradation of the analyte during storage or processing is likely to be mirrored by the IS, thus preserving the accuracy of the analyte/IS ratio. wjpsonline.com

Stability assessments for Bazedoxifene have been performed under several conditions:

Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Bench-Top Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation time.

Autosampler Stability: This determines if the analyte is stable in the processed sample while waiting for injection in the autosampler.

Long-Term Stability: This confirms the analyte's stability in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended duration.

Studies have confirmed that both Bazedoxifene and its internal standard are stable under these typical assay conditions. wjpsonline.com Furthermore, forced degradation studies, where Bazedoxifene was exposed to harsh conditions such as acid, base, oxidation, and heat, showed it to be sensitive to these stressors but stable under light exposure. researchgate.netnih.gov The ability to resolve the analyte from any degradation products is a testament to the method's stability-indicating power. nih.gov

Table 2: Summary of Stability of Bazedoxifene and Internal Standard

Quality Control and System Suitability Methodologies in Bioanalysis

Quality control (QC) and system suitability are integral components of regulated bioanalysis that ensure the reliability, accuracy, and precision of the analytical data. uci.edunih.gov

System Suitability Tests (SSTs) are performed before the analysis of any study samples to verify that the analytical system is performing adequately. nih.gov These tests involve injecting a standard solution to check key chromatographic parameters. For a Bazedoxifene assay, these parameters would include retention time, peak shape (tailing factor), and system sensitivity. wjpsonline.com Consistent performance of the internal standard, this compound, during SSTs is also monitored to confirm the stability and reproducibility of the instrument's response. These checks qualify the instrument as "fit for purpose" before commencing the analytical run. nih.gov

Quality Control (QC) Samples are used to monitor the performance of the bioanalytical method during the analysis of study samples. uci.edu QC samples are prepared by spiking the biological matrix with known concentrations of the analyte (typically at low, medium, and high levels within the calibration range). These samples are processed and analyzed alongside the unknown samples in each analytical batch. The calculated concentrations of the QC samples must fall within predefined acceptance criteria (usually ±15% of the nominal value) to validate the results of the entire run. uci.edu The consistent response of this compound across all QC samples and standards is a critical indicator of assay performance. biopharmaservices.com Any significant drift or variability in the IS response can signal issues with sample processing or instrument performance, triggering an investigation. nih.gov

Table 3: Example System Suitability Parameters for a Bazedoxifene HPLC Method

Research Applications of Bazedoxifene D4 Acetate in Quantitative Investigations

Methodological Contributions to Preclinical Pharmacokinetic Studies

The use of stable isotope-labeled (SIL) internal standards like Bazedoxifene-d4 (B8058567) Acetate (B1210297) is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.com A SIL internal standard is intended to mimic the analyte of interest throughout the entire analytical process, including sample extraction, cleanup, and chromatographic separation, thereby correcting for variability and potential matrix effects. texilajournal.comwaters.com

In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount. Bazedoxifene-d4 Acetate is instrumental in the accurate quantification of bazedoxifene (B195308) in biological fluids (e.g., plasma, serum) from animal models such as rats, which are used to assess the compound's safety and pharmacological profile. researchgate.net

During method development, this compound is added at a known concentration to both calibration standards and the unknown study samples. Because it co-elutes with the unlabeled bazedoxifene, it experiences similar ionization suppression or enhancement effects in the mass spectrometer's ion source. texilajournal.comchromforum.org By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly accurate and precise concentration measurements. scispace.com This robust analytical approach enables the reliable determination of key pharmacokinetic parameters. For instance, studies in ovariectomized female rats have been used to establish the disposition profile of bazedoxifene, as detailed in the table below. researchgate.net

Table 1: Pharmacokinetic Parameters of Bazedoxifene in Female Rats Following a Single Dose Data derived from a study on the disposition of bazedoxifene in rats. researchgate.net

| Parameter | Intravenous (0.2 mg/kg) | Oral (1 mg/kg) |

| Elimination Half-Life (t½) | 3.8 h | - |

| Plasma Clearance (CL) | 3.9 L/h/kg | - |

| Volume of Distribution (Vd) | 16.8 L/kg | - |

| Bioavailability (F) | - | 16% |

Beyond characterizing systemic exposure, it is crucial to understand how a drug distributes into various tissues. This compound facilitates the quantitative analysis of bazedoxifene concentrations in homogenates of different tissues (e.g., liver, muscle, adipose tissue) obtained from preclinical models. nih.gov These studies are essential for correlating drug concentrations at the site of action with pharmacological effects and for identifying potential sites of accumulation. nih.gov

The analytical challenge in tissue analysis is often greater than in plasma due to more complex matrices and higher potential for interference. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in this context. It helps to ensure that the extraction efficiency of bazedoxifene from the tissue matrix is accurately accounted for, leading to reliable quantification of tissue-specific drug levels. mdpi.com Studies in female mice, for example, have investigated the effects of bazedoxifene on the musculoskeletal system and metabolic parameters in tissues like the liver and skeletal muscle, relying on precise quantification methods. researchgate.netnih.gov

Application in In Vitro and Ex Vivo Metabolic Stability and Pathway Elucidation Studies

This compound plays a vital role in early-stage drug metabolism studies, which aim to predict the metabolic fate of a drug candidate in humans. These assays identify the primary metabolic pathways and the enzymes responsible.

In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing metabolic stability. nih.gov Bazedoxifene undergoes extensive metabolism, with glucuronidation being the major metabolic pathway, mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes in the liver and intestine. doi.orgnih.govfda.gov

In these assays, bazedoxifene is incubated with microsomes or hepatocytes, and samples are taken at various time points. This compound is added as the internal standard during sample processing to accurately quantify the disappearance of the parent drug over time. This allows for the calculation of key metabolic parameters such as intrinsic clearance (CLint) and metabolic half-life. nih.gov Studies using human liver and intestinal microsomes have identified Bazedoxifene-4'-glucuronide as the predominant metabolite in the liver, while both Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide are major metabolites in the intestine. doi.orgnih.gov The kinetic parameters for the formation of these metabolites have been determined using these quantitative methods. nih.gov

Table 2: Kinetic Parameters for Bazedoxifene Glucuronide Formation in Human Liver Microsomes Data from in vitro metabolism studies of bazedoxifene. nih.gov

| Metabolite | Apparent Km (µM) | Vmax (nmol/min/mg protein) |

| Bazedoxifene-4'-glucuronide | 5.1 - 33.1 | 0.8 - 2.9 |

| Bazedoxifene-5-glucuronide | Formation was too low to determine kinetics | - |

The identification of metabolites is a critical step in understanding a drug's disposition. Deuterated analogues like this compound are powerful tools in this process. doi.org When a mixture of the unlabeled drug and its deuterated version is used in an incubation study, the resulting mass spectra show characteristic "doublets" for the parent drug and any metabolites that retain the deuterium (B1214612) label. mdpi.com

This mass shift (e.g., +4 for a d4 label) provides a clear signature that distinguishes drug-related material from background ions in the biological matrix. Furthermore, by analyzing the fragmentation patterns of these doublets in tandem mass spectrometry (MS/MS), researchers can deduce where the metabolic modification has occurred on the molecule. If a fragment ion retains the mass shift, it indicates that the deuterium label is part of that fragment. Conversely, if the fragment loses the mass shift, the metabolic change has occurred on the labeled portion of the molecule. This information is invaluable for the structural assignment of novel metabolites. doi.org For bazedoxifene, this technique helped confirm the structures of its two main glucuronide metabolites. doi.org

Analytical Strategies for Drug-Drug Interaction (DDI) Studies

Investigating the potential for drug-drug interactions is a regulatory requirement in drug development. Bazedoxifene is metabolized by UGT enzymes, so there is a potential for interaction with other drugs that are inducers or inhibitors of these enzymes. fda.govnih.gov Clinical and preclinical studies are designed to assess this risk.

The robust bioanalytical method employing this compound as an internal standard is essential for these DDI studies. It allows for the precise and accurate measurement of changes in bazedoxifene's pharmacokinetic profile when administered with another drug. For example, a study evaluated the potential pharmacokinetic interaction between bazedoxifene and ibuprofen. nih.gov this compound would be the ideal internal standard in such a study to ensure that any observed changes in bazedoxifene concentrations are due to the drug interaction and not analytical variability. The use of a reliable internal standard is critical to confidently determine if dose adjustments are necessary when drugs are co-administered. nih.gov

Table 3: Bazedoxifene Pharmacokinetic Parameters With and Without Co-administration of Ibuprofen Data from a randomized crossover study in healthy postmenopausal women. nih.gov

| Parameter | Bazedoxifene Alone (20 mg) | Bazedoxifene (20 mg) + Ibuprofen (600 mg) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | - | - | 118% (96% - 144%) |

| AUC (ng·h/mL) | - | - | 107% (85% - 134%) |

Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; CI = Confidence Interval.

Quantification in Enzyme Induction and Inhibition Assays.

In the realm of drug metabolism studies, understanding a compound's potential to induce or inhibit cytochrome P450 (CYP450) enzymes is paramount. These enzymes play a central role in the metabolism of a vast array of drugs, and any alteration in their activity can lead to significant drug-drug interactions. Quantitative assays are employed to determine the extent of enzyme induction or inhibition by a test compound, such as Bazedoxifene.

The accurate quantification of Bazedoxifene in in vitro enzyme assays, typically conducted using human liver microsomes or recombinant CYP enzymes, is crucial for determining key kinetic parameters like the inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). This compound is an indispensable tool in these investigations. When added to the experimental samples at a known concentration, it serves as an internal standard for the LC-MS/MS analysis of Bazedoxifene. This ensures that any variability introduced during sample processing, such as extraction inefficiencies or instrument response fluctuations, is accounted for, leading to reliable and reproducible quantitative data. lcms.cz

| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |

|---|---|

| 0.5 | 0.012 |

| 1.0 | 0.025 |

| 5.0 | 0.128 |

| 10.0 | 0.255 |

| 50.0 | 1.275 |

| 100.0 | 2.548 |

| 200.0 | 5.102 |

Correlation Coefficient (r²): >0.99

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Precision (%RSD) | Accuracy (%Bias) |

|---|---|---|---|

| 1.5 | 1.48 | 4.2 | -1.3 |

| 75.0 | 76.2 | 2.8 | 1.6 |

| 150.0 | 148.5 | 3.1 | -1.0 |

The data in the tables above is representative of a validated LC-MS/MS method for a small molecule using a deuterated internal standard and is intended to illustrate the expected performance for a Bazedoxifene assay using this compound. researchgate.net

Development of High-Throughput Screening Methodologies for Bazedoxifene.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their biological activity against a specific target. The development of robust and reliable HTS assays is critical for the identification of promising lead compounds. Stable isotope-labeled compounds, such as this compound, can play a significant role in the development and validation of HTS methodologies. researchgate.net

In the context of developing an HTS assay for Bazedoxifene, for instance, to identify new protein targets or to screen for compounds that modulate its activity, this compound can be utilized in several ways. During the assay development phase, it can serve as a reference standard to optimize extraction procedures and analytical detection by mass spectrometry. By comparing the signal of the analyte (Bazedoxifene) to the internal standard (this compound), researchers can identify and mitigate matrix effects that might otherwise lead to false positives or false negatives. thermofisher.comwaters.com

Furthermore, in HTS campaigns that utilize mass spectrometry as the detection method, the inclusion of a deuterated internal standard in each well can significantly improve the quality and reliability of the data. The ratio of the analyte to the internal standard is used for quantification, which corrects for well-to-well variations in sample volume, ionization suppression or enhancement, and other sources of error inherent in large-scale screening. This leads to a more accurate and precise determination of the activity of the screened compounds. crimsonpublishers.com

The use of deuterated internal standards like this compound in HTS can lead to a reduction in the number of false hits and a higher confidence in the identified lead compounds, ultimately accelerating the drug discovery process. kcasbio.com

Theoretical Considerations and Advanced Concepts in Deuterated Internal Standard Research

Impact of Deuterium (B1214612) Kinetic Isotope Effect on Analytical Parameters

The substitution of hydrogen with deuterium in a molecule, as in Bazedoxifene-d4 (B8058567) Acetate (B1210297), can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect arises from the difference in mass between hydrogen and deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The KIE can manifest in several ways that impact analytical parameters in bioanalytical assays.

One of the most significant impacts of the KIE is the potential for chromatographic separation between the deuterated internal standard and the non-deuterated analyte. This isotopic separation can compromise the accuracy of quantification, as the analyte and internal standard may not experience the same degree of matrix effects if they elute at different times.

Interactive Data Table 1: Potential Impact of Deuterium Kinetic Isotope Effect on LC-MS/MS Parameters

| Parameter | Potential Impact of KIE | Reason | Mitigation Strategy |

|---|---|---|---|

| Retention Time | Slight shift, leading to chromatographic separation | Differences in van der Waals forces and bond polarity | Optimize chromatographic conditions to minimize separation |

| Matrix Effect | Differential ion suppression or enhancement | Analyte and internal standard elute into different matrix environments | Ensure co-elution through method optimization |

| Metabolic Stability | Slower metabolism of the deuterated compound | Stronger C-D bond at a site of metabolic attack | Select deuteration sites not prone to metabolism |

While the KIE can present challenges, it can also be leveraged to improve metabolic stability in certain drug candidates. However, for an internal standard, the goal is to mimic the analyte's behavior as closely as possible, making any significant KIE undesirable.

Challenges and Mitigation Strategies for Deuterium/Hydrogen Exchange and Scrambling in Bioanalytical Assays

Deuterium atoms in a labeled internal standard like Bazedoxifene-d4 Acetate are not always completely stable and can be susceptible to exchange with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, known as deuterium/hydrogen (D/H) exchange, can compromise the isotopic purity of the internal standard and lead to inaccurate quantification.

D/H exchange can occur at various stages of the bioanalytical workflow, including sample storage, extraction, and during LC-MS/MS analysis. The lability of the deuterium atoms is highly dependent on their position within the molecule and the pH of the environment.

In addition to D/H exchange, "scrambling" can occur within the mass spectrometer, where deuterium atoms migrate to other positions within the molecule or are lost. This can be particularly problematic in the collision cell of a tandem mass spectrometer.

Interactive Data Table 2: D/H Exchange and Scrambling Challenges and Mitigation

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Back-Exchange | Loss of deuterium from the internal standard to the solvent | Use aprotic solvents where possible; control pH |

| Forward-Exchange | Incorporation of deuterium into the analyte | Minimize exposure to D2O if used in sample preparation |

| In-source Scrambling | Rearrangement of deuterium atoms within the ion source | Optimize ion source conditions (e.g., temperature, voltage) |

Careful selection of the deuteration sites on the Bazedoxifene (B195308) molecule to be non-exchangeable is the primary strategy to prevent D/H exchange.

Comparative Performance Analysis of Deuterated Versus Non-Deuterated Internal Standards

The use of a deuterated internal standard such as this compound is generally considered the "gold standard" in quantitative bioanalysis. nih.gov This is due to its close physicochemical similarity to the analyte, Bazedoxifene. However, in some instances, a non-deuterated structural analog may be used as an internal standard. A comparative analysis highlights the superior performance of deuterated standards.

Deuterated internal standards co-elute closely with the analyte, ensuring they experience nearly identical matrix effects. lcms.cz This leads to more accurate and precise quantification, especially in complex biological matrices. Non-deuterated internal standards, even if structurally similar, will have different retention times and may be subject to different degrees of ion suppression or enhancement.

Interactive Data Table 3: Performance Comparison of Internal Standards

| Performance Metric | Deuterated IS (e.g., this compound) | Non-Deuterated Structural Analog IS |

|---|---|---|

| Accuracy | High | Variable, can be compromised by differential matrix effects |

| Precision | High | Generally lower due to less effective correction for variability |

| Robustness | High | Lower, more susceptible to changes in matrix or chromatographic conditions |

| Co-elution with Analyte | Excellent | Poor to moderate |

While the synthesis of deuterated standards can be more costly, the enhanced data quality and reliability often justify the investment.

Conclusion and Future Research Directions for Bazedoxifene D4 Acetate in Scientific Inquiry

Summary of Key Methodological Advancements and Analytical Insights

The use of deuterated internal standards like Bazedoxifene-d4 (B8058567) Acetate (B1210297) represents a significant methodological advancement in the bioanalysis of pharmaceuticals. In quantitative LC-MS/MS assays, an ideal internal standard should exhibit similar physicochemical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the analyte's signal. Bazedoxifene-d4 Acetate, being chemically identical to Bazedoxifene (B195308) Acetate with the exception of its isotopic composition, fulfills these criteria almost perfectly.

The primary analytical insight gained from the use of this compound is the enhanced accuracy and precision in the quantification of Bazedoxifene in complex biological matrices such as plasma and urine. Matrix effects, which are variations in ionization efficiency due to co-eluting endogenous components, are a major challenge in bioanalysis. By co-eluting with Bazedoxifene, this compound experiences similar matrix effects, allowing for reliable normalization of the analyte signal and thus more accurate quantification.

Several pharmacokinetic studies of Bazedoxifene have relied on sensitive LC-MS/MS methods to determine its concentration in biological fluids. While not always explicitly stated, the use of a stable isotope-labeled internal standard like this compound is standard practice in such validated methods to ensure data integrity. These methods have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Bazedoxifene.

Table 1: Comparison of Analytical Performance with and without a Deuterated Internal Standard

| Parameter | Without Deuterated Standard | With Deuterated Standard (e.g., this compound) |

| Accuracy | Prone to variability due to matrix effects and differential extraction recovery. | High, as the internal standard compensates for matrix effects and procedural losses. |

| Precision | Lower, with higher coefficients of variation (%CV) in replicate measurements. | High, with lower %CV due to consistent normalization of the analyte signal. |

| Sensitivity | May be limited by background noise and matrix interference. | Can be improved by reducing variability and enhancing signal-to-noise ratio. |

| Reliability | Susceptible to inter-sample and inter-individual variations in matrix composition. | High, providing more robust and reproducible data across different biological samples. |

Emerging Techniques for Deuterated Compound Synthesis and Their Impact on Bioanalysis

The synthesis of deuterated compounds, particularly those with complex structures like Bazedoxifene, has been an area of active research. Traditional methods often involve multi-step syntheses starting from deuterated precursors. However, recent advancements have focused on more efficient and selective late-stage deuteration of the final molecule.

Bazedoxifene possesses an indole (B1671886) core, a common motif in pharmaceuticals. Recent breakthroughs in the deuteration of indoles are highly relevant to the synthesis of this compound. These emerging techniques include:

Palladium-Catalyzed Hydrogen-Deuterium Exchange: This method allows for the direct and regioselective incorporation of deuterium (B1214612) into the indole ring system under relatively mild conditions. By tuning the catalyst and reaction conditions, specific positions on the indole scaffold can be targeted for deuteration.

Programmable Deuteration of Indoles: Recent studies have demonstrated methods that allow for the selective deuteration at different positions of the indole ring by slightly modifying the reaction conditions, offering a "programmable" approach to isotopic labeling.

Biocatalytic Deuteration: The use of enzymes to catalyze the incorporation of deuterium offers high selectivity and operates under environmentally benign conditions. While still an emerging field, biocatalysis holds promise for the efficient synthesis of complex deuterated molecules.

The impact of these advanced synthetic methods on bioanalysis is significant. The availability of high-purity, specifically labeled deuterated standards like this compound at a potentially lower cost can facilitate more widespread adoption of robust analytical methods early in the drug development process. Furthermore, the ability to introduce deuterium at specific sites can aid in metabolic pathway elucidation, as the position of the label can influence the fragmentation patterns in mass spectrometry, helping to identify metabolic "soft spots."

Table 2: Overview of Modern Deuteration Synthesis Techniques

| Technique | Description | Advantages |

| Palladium-Catalyzed H/D Exchange | Utilizes a palladium catalyst to facilitate the exchange of hydrogen for deuterium atoms on a target molecule. | High regioselectivity, applicable to a wide range of functional groups. |

| Iridium-Catalyzed Deuteration | Employs an iridium-based catalyst, often effective for the deuteration of N-heterocycles. | Can achieve high levels of deuterium incorporation. |

| Programmable Regioselectivity | Involves modifying reaction conditions to direct deuterium to different specific positions on a molecule. | Offers precise control over the labeling pattern. |

| Biocatalytic Deuteration | Uses enzymes to catalyze the incorporation of deuterium from a deuterium source (e.g., D₂O). | High stereoselectivity and regioselectivity, environmentally friendly. |

Prospective Roles for this compound in Novel Analytical and Research Disciplines

Beyond its established role as an internal standard for quantification, this compound has the potential to be a valuable tool in several other areas of pharmaceutical research.

Metabolism and Reaction Phenotyping: Co-administration of a 1:1 mixture of Bazedoxifene and this compound in in vitro or in vivo metabolism studies can greatly simplify the identification of metabolites. The resulting "doublet" signature in the mass spectrum (the unlabeled metabolite and its deuterated counterpart) provides a clear marker for drug-related compounds, distinguishing them from endogenous molecules. This approach can accelerate the process of metabolite identification and characterization.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Stable isotope-labeled compounds are increasingly used in early-phase human ADME studies. The use of this compound could allow for the tracing and quantification of the parent drug and its metabolites in various biological compartments without the need for radiolabeling, offering a safer alternative for human studies.

Receptor Binding and Occupancy Studies: While less common, deuterated ligands can be used in competitive binding assays and in vivo receptor occupancy studies. Although the kinetic isotope effect is generally small for binding affinities, the use of a deuterated version can help in distinguishing the administered ligand from any endogenous compounds in certain mass spectrometry-based assays. For Bazedoxifene, this could potentially be applied to study its interaction with estrogen receptors in different tissues.

Quantitative Mass Spectrometry Imaging (QMSI): In QMSI, the distribution of a drug in tissue sections can be visualized and quantified. The use of a deuterated internal standard sprayed onto the tissue section prior to analysis is crucial for accurate quantification. This compound could enable the quantitative mapping of Bazedoxifene distribution in target tissues, providing valuable insights into its tissue-selective effects.

Q & A

Basic: What are the critical steps in synthesizing and validating Bazedoxifene-d4 Acetate for research applications?

Synthesis of this compound requires precise deuteration at four positions, typically achieved via catalytic exchange or custom organic synthesis. Key considerations include:

- Isotopic Purity : Validate using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation ≥98% .

- Chromatographic Separation : Employ reverse-phase HPLC with UV/fluorescence detection to distinguish deuterated analogs from non-labeled counterparts .

- Stability Testing : Assess degradation under accelerated conditions (e.g., 40°C/75% RH) to establish storage guidelines (-20°C in inert atmosphere) .

Basic: What analytical methods are essential for characterizing this compound in pharmacological studies?

Characterization involves multi-modal techniques:

- Structural Elucidation : X-ray crystallography or NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and deuterium placement .

- Purity Assessment : LC-MS/MS with isotopic peak analysis to detect impurities (<0.5%) .

- Receptor Binding Assays : Competitive radioligand binding (e.g., ERα/ERβ) with Scatchard analysis to determine dissociation constants (Kd) .

Advanced: How should researchers design in vivo studies to map the metabolic fate of this compound?

Optimal experimental designs include:

- Stable Isotope Tracing : Administer deuterated compound alongside unlabeled Bazedoxifene to track Phase I/II metabolites (e.g., glucuronides) via LC-HRMS .

- Pharmacokinetic Sampling : Collect serial plasma/tissue samples at critical timepoints (Tmax, T½) to model absorption/distribution .

- Control Groups : Use wild-type vs. CYP3A4/CYP2D6 knockout models to isolate metabolic pathways .

Advanced: How can conflicting data on this compound’s receptor selectivity be resolved?

Address discrepancies through:

- Assay Standardization : Compare results across cell lines (e.g., MCF-7 vs. Ishikawa) under controlled estrogen-depleted conditions .

- Data Normalization : Express binding affinity relative to internal standards (e.g., Tamoxifen) to minimize inter-lab variability .

- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 independent studies, accounting for heterogeneity .

Methodological: What computational approaches integrate this compound data into predictive pharmacokinetic models?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Use software like GastroPlus® to simulate hepatic clearance and tissue partitioning, calibrated with deuterium tracer data .

- Parameter Optimization : Apply nonlinear mixed-effects modeling (NONMEM) to estimate Vd, Cl, and bioavailability from sparse sampling datasets .

Advanced: What experimental strategies confirm the specificity of this compound in complex biological matrices?

- Cross-Reactivity Testing : Co-incubate with structurally related SERMs (e.g., Raloxifene) in competitive ELISA or SPR assays .

- Knockdown Validation : Use siRNA targeting ERα in cell-based assays to verify signal reduction ≥80% .

- Matrix Effect Mitigation : Apply post-column infusion during LC-MS/MS to quantify ion suppression/enhancement in plasma/urine .

Methodological: What protocols ensure the stability of this compound in long-term storage?

- Degradation Kinetics : Conduct Arrhenius studies at 25°C, 40°C, and 60°C to predict shelf-life (t90) .

- Container Screening : Compare glass vs. polymer vials with inert gas purging to minimize hydrolysis .

- Analytical Monitoring : Perform quarterly LC-MS checks for deuterium loss or acetate cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.